Dichlorodifluoromethane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 280 mg/L at 25 °C

Soluble in ethanol, ether, acetic acid

Solubility of water in dichlorodifluoromethane, 0.009 wt% at 25 °C

13.1 wt% amyl chloride; 9.0 wt% benzene; 5.0 wt% bromobenzene; 1.2 wt% bromoform; 8.5 wt% n-butyl alcohol; 13.2 wt% butyl butyrate; 5.2 wt% carbon tetrachloride; 5.5 wt% chloroform; 3.9 wt% alpha-chloronaphthalene; 8.5 wt% cyclohexanone; 6.1 wt% diacetone alcohol; 14.1 wt% dibutyl ether; 8.9 wt% dibutyl oxalate; 6.3 wt% dibutyl tartrate; 3.9 wt% dichloroethyl ether; 7.2 wt% diethyl aniline; 4.7 wt% diethyl phthalate; 6.9 wt% dioxane; 4.7 wt% ethylene dichloride; 7.2 wt% ethylene glycol butyl ether; 7.4 wt% ethylene glycol ethyl ether (all 21.1 °C at 1 atm)

0.28 mg/mL at 25 °C

Solubility in water, g/100ml at 20 °C: 0.03

(77 °F): 0.03%

Synonyms

Canonical SMILES

- Propellant in aerosol research: Its non-flammable, non-corrosive, and inert nature made it a popular choice for propelling research samples in aerosol form. This facilitated the study of various materials, including biological samples, for applications like microscopy and analytical techniques. Source: US Environmental Protection Agency, "A Brief History of Refrigerants": )

- Refrigerant in research equipment: Its efficient heat transfer capabilities made it suitable for cooling scientific instruments requiring precise temperature control. This included applications in electron microscopes, cryogenic research, and other low-temperature experiments. Source: American Chemical Society, "The Montreal Protocol on Substances that Deplete the Ozone Layer":

- Blowing agent for research materials: Due to its ability to expand rapidly when heated, it was used as a blowing agent in the production of certain research materials like foams and insulation used in specific experiments. Source: Royal Society of Chemistry, "Dichlorodifluoromethane":

Limitations and Discontinuation of Use

- Ozone depletion: Scientific research in the 1970s revealed that Dichlorodifluoromethane, along with other chlorofluorocarbons (CFCs), contributes to the depletion of the ozone layer in the Earth's stratosphere. This layer protects life on Earth from harmful ultraviolet radiation. Source: National Aeronautics and Space Administration, "Ozone Hole Watch": )

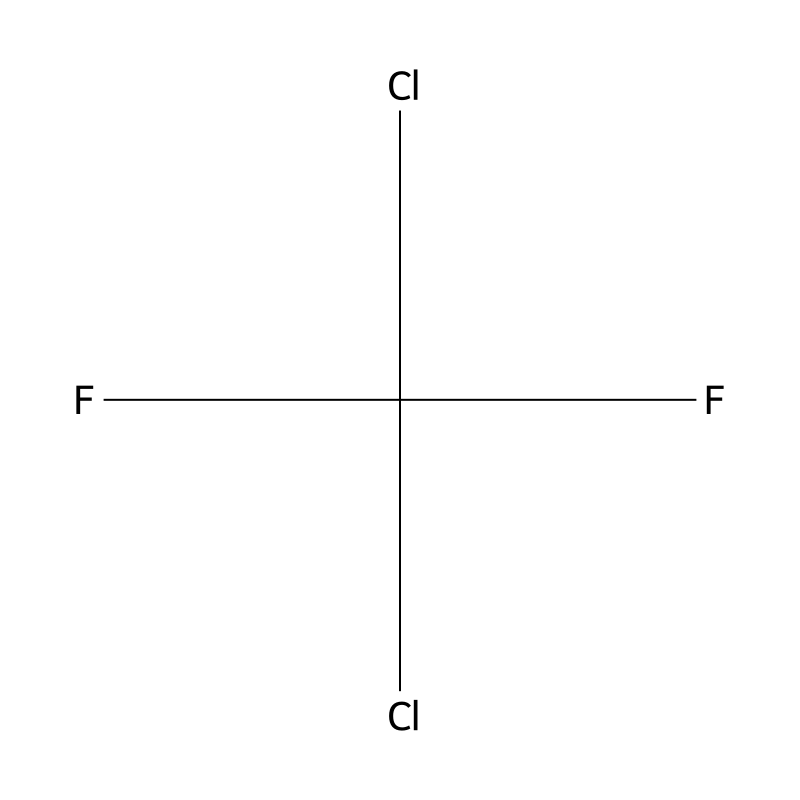

Dichlorodifluoromethane, with the chemical formula , is a colorless gas that has a faint ethereal odor. Commonly known as Freon-12 or R-12, it belongs to the class of compounds known as chlorofluorocarbons. This compound consists of two chlorine atoms and two fluorine atoms bonded to a central carbon atom. It is primarily recognized for its applications as a refrigerant and aerosol propellant, although its production has been phased out in many countries due to environmental concerns related to ozone depletion .

Dichlorodifluoromethane can be synthesized through the reaction of carbon tetrachloride with hydrogen fluoride in the presence of a catalyst, typically antimony pentafluoride. The reaction can be represented as follows:

In addition to its synthesis, dichlorodifluoromethane can participate in various

The primary method for synthesizing dichlorodifluoromethane involves the reaction between carbon tetrachloride and hydrogen fluoride, facilitated by antimony pentafluoride as a catalyst. The industrial process must be efficient and economically viable, often utilizing controlled conditions to optimize yield and minimize by-products . Alternative methods may include reactions involving other halogenated hydrocarbons, but these are less common.

Dichlorodifluoromethane has numerous applications:

- Refrigerants: Widely used in air conditioning and refrigeration systems.

- Aerosol Propellant: Employed in products such as hair sprays and other consumer goods.

- Foaming Agent: Utilized in the production of plastics.

- Leak Detection: Serves as a tracer gas for identifying leaks in various systems .

Due to its environmental impact, many applications have been curtailed or replaced by more eco-friendly alternatives.

Research indicates that dichlorodifluoromethane interacts with various substances under specific conditions. For example, it reacts with hydrated electrons, forming chloride ions with notable efficiency . Additionally, its interactions with aluminum and other halogenated hydrocarbons can lead to vigorous reactions that generate sufficient heat to melt aluminum . These interactions highlight its reactivity and potential hazards when mishandled.

Dichlorodifluoromethane shares similarities with several other halogenated hydrocarbons. Below is a comparison highlighting its uniqueness:

| Compound | Formula | Primary Use | Environmental Impact |

|---|---|---|---|

| Dichlorodifluoromethane | CCl₂F₂ | Refrigerant | Ozone-depleting |

| Chlorodifluoromethane | CClF₂ | Refrigerant | Ozone-depleting |

| Trichlorofluoromethane | CCl₃F | Refrigerant | Ozone-depleting |

| Tetrafluoromethane | CF₄ | Refrigerant | Low ozone depletion potential |

| Dichloroethylene | C₂H₂Cl₂ | Solvent/Intermediate | Moderate environmental impact |

Dichlorodifluoromethane is unique due to its specific combination of fluorine and chlorine atoms, which contributes to its effectiveness as a refrigerant and aerosol propellant while also posing significant environmental risks due to ozone depletion.

Physical Description

Colorless gas with an ether-like odor at extremely high concentrations; Note: Shipped as a liquefied compressed gas; [NIOSH]

Liquid

COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR.

Colorless gas with an ether-like odor at extremely high concentrations.

Colorless gas with an ether-like odor at extremely high concentrations. [Note: Shipped as a liquefied compressed gas.]

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

-29.8 °C

-30 °C

-22 °F

Heavy Atom Count

Vapor Density

4.1 (Air = 1)

Relative vapor density (air = 1): 4.2

4.2

Density

1.486 at -29.8 °C (liquid)

Relative density (water = 1): 1.5

1.35 at 59 °F

4.2(relative gas density)

LogP

log Kow = 2.16

2.16

Odor

Decomposition

The heated, thermal decomposition products like hydrogen chloride, chlorine, hydrogen fluoride, fluorine, and phosgene are dangerous.

Under certain conditions, /chlorofluorocarbon/ vapors may decompose on contact with flames or hot surfaces, creating the potential hazard of inhalation of toxic decomposition products. /Chlorofluorocarbon/

The appearance of toxic decomposition products serves as warning of the occurrence of thermal decompositon and detection of a sharp acrid odor warns of the presence of these products. /Fluorocarbons/

Melting Point

-157.1 °C

-158 °C

-252 °F

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 5 of 132 companies. For more detailed information, please visit ECHA C&L website;

Of the 6 notification(s) provided by 127 of 132 companies with hazard statement code(s):;

H280 (98.43%): Contains gas under pressure;

may explode if heated [Warning Gases under pressure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Vapor Pressure

4,850 mm Hg at 25 °C

Vapor pressure, kPa at 20 °C: 568

5.7 atm

Pictograms

Compressed Gas

Impurities

Other CAS

Absorption Distribution and Excretion

Blood levels of CFC-12 were below detection limits in normal subjects using household aerosols; in asthmatic subjects using aerosol inhaler, blood levels were much lower than in dogs exposed at threshold for cardiac sensitization. Radiolabeled tests showed essentially all the dose of CFC-12 (95-103%) exhaled within the first hour after a 12- or 17-minute inhalation at 1000 ppm; total metabolites were < 0.2% of the administed dose. At 30 minutes, retention of the labeled dose inhaled in a single breath was 10% vesus 23%, 20%, and 12% for comparable doses of trichlorofluoromethane (FC-11), 1,1,2-trichloro-1,2,2,-trifluoroethane (FC-113), and 1,2-dichloro-1,1,2,2-tetrafluoroethane (FC-114), respectively. For an eight hr inhalation at 1000 ppm, a pharmacokinetic model based on analyses in dogs and humans gave an estimate of 55% absorption of the inhaled CFC-12.

At 1000 ppm ... level in /human/ venous blood was 1.2 ug/mL.

Absorption and elimination are dynamic processes involving equilibria among air, blood, and various tissues. Upon absorption, a biphasic blood-level pattern occurs, with an initial rapid then slower rise in blood levels, during which the material is absorbed from blood into tissue.

For more Absorption, Distribution and Excretion (Complete) data for DICHLORODIFLUOROMETHANE (10 total), please visit the HSDB record page.

Wikipedia

Dichlorodifluoromethane

Magic_acid

Biological Half Life

Use Classification

Methods of Manufacturing

High temperature chlorination of vinylidene fluoride.

The most important commercial method for manufacturing CFCs and HCFCs is the successive replacement of chlorine by fluorine using hydrogen fluoride. The traditional, liquid-phase process uses antimony pentafluoride or a mixture of antimony trifluoride and chlorine as catalysts. Continuous vapor-phase processes that employ gaseous hydrogen fluoride in the presence of heterogenous chromium, iron, or fluorinated alumina catalysts also are widely used. Carbon tetrachloride, chloroform, and hexachloroethane (or tetrachloroethylene plus chlorine) are commonly used starting materials for one- and two-carbon chlorofluorocarbons. The extent of chlorine exchange can be controlled by varying the hydrogen fluoride concentration, the contact time, or the reaction temperature. /CFCs and HCFCs/

General Manufacturing Information

SRP: The EPA has organized groups of chemicals into two classes according to their ozone-depletion potential. Class I controlled substances are those with an ozone-depletion potential of 0.2 or higher. Class II controlled substances are those with an ozone-potential of less than 0.2. Class II controlled substances are all hydrochlorofluorocarbons (HCFCs).

In the United States, "Class I" substances were subject to the first round of phaseout targets. Class I substances have an ozone depletion potential (ODP) of 0.2 or higher, and include halons, chlorofluorocarbons (CFCs), methyl chloroform, carbon tetrachloride, and methyl bromide. Section 604 of the Clean Air Act sets the phaseout targets for Class I substances. The ban on production and import of halons took effect on January 1, 1994. The ban on production and import of other Class I ODS /ozone-depleting substance/ - excluding methyl bromide - took effect on January 1, 1996.

The numbers in the "ODP1" column are from the Montreal Protocol. Some numbers have been updated as per amendments to the protocol. The "ODP2" column numbers are from the stratospheric ozone protection regulations at 40 CFR Part 82, as required by Title VI of the Clean Air Act amendments. These numbers include the amendments of July 18, 2003 (68 FR 42892). Data in the "ODP3" column come from WMO's /World Meteorological Organization/ Scientific Assessment of Ozone Depletion: 2006. ODP values listed are semi-empirical and can be found in Table 8-1 of the document. All GWP values represent global warming potential over a 100-year time horizon. The numbers in the "GWP1" column are from Table 1-6 of The Scientific Assessment of Ozone Depletion, 2002, a report of the World Meteorological Association's Global Ozone Research and Monitoring Project. The GWPs in the "GWP1" column that were not provided Table 1-6 of the 2002 report have not been updated since 1998 and are from The Scientific Assessment of Ozone Depletion, 1998. "GWP2" column numbers are from the Intergovernmental Panel on Climate Change Third Assessment Report: Climate Change 2001, and "GWP3" column numbers are from 40 CFR Part 82, stratospheric ozone protection regulations required by Title VI of the Clean Air Act amendments. The data in the "GWP4" column come from the IPCC Special Report on Safeguarding the Ozone Layer and the Global Climate System: Issues related to Hydrofluorocarbons and Perfluorocarbons ("SROC"). The values listed are for direct radiative forcing and can be found in Table 2.7 in the document. The numbers in the "GWP5" column come from the WMO's Scientific Assessment of Ozone Depletion: 2006. The values listed are for direct radiative forcing and can be found in Table 8-2 of the document.

Table: Class I Ozone-depleting Substances [Table#448]

... /The use of chlorofluorocarbons for aerosol sprays/ was prohibited in 1979 except for a few specialized items, because of their depleting effect on stratospheric ozone. /Chlorofluorocarbons/

For more General Manufacturing Information (Complete) data for DICHLORODIFLUOROMETHANE (6 total), please visit the HSDB record page.

Analytic Laboratory Methods

Method: ASTM D5790; Procedure: gas chromatography/mass spectrometry; Analyte: dichlorodifluoromethane; Matrix: treated drinking water, wastewater, and ground water; Detection Limit: 0.13 ug/L.

Method: EPA-EAD 601; Procedure: gas chromatography with electrolytic conductivity or microcoulometric detector; Analyte: dichlorodifluoromethane; Matrix: municipal and industrial discharges; Detection Limit: 1.81 ug/L.

Method: EPA-NERL 502.2; Procedure: gas chromatography with electrolytic conductivity detector; Analyte: dichlorodifluoromethane; Matrix: finished drinking water, raw source water, or drinking water in any treatment stage; Detection Limit: 0.05 ug/L.

For more Analytic Laboratory Methods (Complete) data for DICHLORODIFLUOROMETHANE (13 total), please visit the HSDB record page.

Clinical Laboratory Methods

Hexane extraction procedure for the determination of common fluorocarbon propellants in blood was evaluated. An analysis of sample headspace was also evaluated for determining chloropentafluoroethane in blood. Both procedures involved analysis by gas chromatography using electron capture detection. The widely used hexane extraction procedure for determining ppm levels of volatile halocarbons in tissue was evaluated by a combination of radiochemical and gas chromatographic techniques. The data suggest that hexane extraction gives significantly low results. /Fluorocarbons/

Fluorocarbon determination in blood: gas chromatography with electron capture detection. /Fluorocarbons/

Storage Conditions

Store in a cool, well-ventilated area of low fire risk and out of direct sunlight. Protect cylinder and its fittings from physical damage. Storage in subsurface locations should be avoided. Close valve tightly after use and when empty.

Interactions

Effects of chlorofluorocarbons on bronchiolar tone in asthmatic children /were studied/. Forced expiratory volume, a measure of bronchial tone, was measured in 18 children with a history of asthma, before and after inhaling aerosols of the B2-receptor agonist, fenoterol, or a mixture of CFC-11, CFC-12, and CFC-114, and in the absence of treatment. The levels of exposure were not reported. Exposure to the chlorofluorocarbon mixture significantly reduced forced expiratory volume for 2 hr, relative to "no treatment", and for 8 hr relative to exposure to fenoterol (containing CFC-11 and CFC-12). The results suggest that chlorofluorcarbons can decrease bronchial tone in asthmatic patients, but that this effect is transient and of a sufficiently small magnitude to be superseded by the dilating effects of fenoterol when both fenoterol and chlorofluorcarbon propellants are inhaled together.

Stability Shelf Life

Dates

IR Band profiling of dichlorodifluoromethane in the greenhouse window: high-resolution FTIR spectroscopy of ν2 and ν8

Corey J Evans, Atilla Sinik, Chris Medcraft, Don McNaughton, Dominique Appadoo, Evan G RobertsonPMID: 24611450 DOI: 10.1021/jp501302q

Abstract

The IR spectrum of dichlorodifluoromethane (i.e., R12 or Freon-12) is central to its role as a major greenhouse contributor. In this study, high-resolution (0.000 96 cm(-1)) Fourier transform infrared spectra have been measured for R12 samples either cooled to around 150 K or at ambient temperature using facilities on the infrared beamline of the Australian Synchrotron. Over 14,000 lines of C(35)Cl2F2 and C(35)Cl(37)ClF2 were assigned to the b-type ν2 band centered around 668 cm(-1). For the c-type ν8 band at 1161 cm(-1), over 10,000 lines were assigned to the two isotopologues. Rovibrational fits resulted in upper state constants for all these band systems. Localized avoided crossings in the ν8 system of C(35)Cl2F2, resulting from both a direct b-axis Coriolis interaction with ν3 + ν4 + ν7 and an indirect interaction with ν3 + ν4 + ν9, were treated. An improved set of ground state constants for C(35)Cl(37)ClF2 was obtained by a combined fit of IR ground state combination differences and previously published millimeter wave lines. Together these new sets of constants allow for accurate prediction of these bands and direct comparison with satellite data to enable accurate quantification.Monochromatic soft-x-ray-induced reactions of CF2Cl2 adsorbed on Si(111)-7 × 7 studied by continuous-time photon-stimulated desorption spectroscopy near the F(1s) edge

S-K Wang, W-C Tsai, L-C Chou, Y-C Hsieh, K-H Chen, T-M He, K-S Feng, C-R WenPMID: 21996577 DOI: 10.1088/0953-8984/23/43/435011

Abstract

Continuous-time core-level photon-stimulated desorption (PSD) spectroscopy was used to investigate the monochromatic soft x-ray photoreactions of CF(2)Cl(2) adsorbed on Si(111)-7 × 7 near the F(1s) edge (681-704 eV). Sequential F(+) PSD spectra were observed as a function of photon exposure at the CF(2)Cl(2)-covered surface (dose = 2.0 × 10(14) molecules cm(-2), ∼0.75 monolayer). The F(+) PSD and total electron yield (TEY) spectra of solid CF(2)Cl(2) near the F(1s) edge were also measured. Both F(+) PSD and TEY spectra depict three features in the energy range of 687-695 eV, and are assigned to the excitations of F(1s) to (13a(1) + 9b(2))[(C-Cl)(∗)], (7b(1) + 14a(1))[(C-F)∗] antibonding and 5p Rydberg orbitals, respectively. Following the Auger decay process, two holes are created in the C-F bonding orbitals producing the 2h1e final state which results in the F(+) desorption. This PSD mechanism, responsible for the F(+) PSD of solid CF(2)Cl(2), is used to explain the first F(+) PSD spectrum in the sequential F(+) PSD spectra. The variation of spectral shapes in the sequential F(+) PSD spectra shows the consumption of adsorbed CF(2)Cl(2) molecules and the production of surface SiF species as a function of photon exposure. The photolysis cross section of the adsorbed CF(2)Cl(2) molecules by photons with varying energy (681-704 eV) is deduced from the sequential F(+) PSD spectra and found to be ∼6.0 × 10(-18) cm(2).High-temperature hydrodechlorination of ozone-depleting chlorodifluoromethane (HCFC-22) on supported Pd and Ni catalysts

Jeong-Myeong Ha, Daewoo Kim, Jaehoon Kim, Byoung Sung Ahn, Yunje Kim, Jeong Won KangPMID: 21847789 DOI: 10.1080/10934529.2011.586262

Abstract

The hydrodechlorination of chlorodifluoromethane (HCFC-22) was performed by a catalytic reaction and noncatalytic thermal decomposition at high temperatures of 400-800 °C. After 47 h of time-on-stream on a supported palladium (Pd) catalyst, the gas phase composition of difluoromethane (HFC-32) is 41.0%, with 4.9% of the HCFC-22 remaining, indicating the conversion of up to 95.1% of HCFC-22. The supported nickel catalyst's deactivation is significant as it exhibits the low conversion of HCFC-22 under the same reaction conditions. The deactivation of the catalyst is caused by the polymerization of adsorbed methyl radicals, which competes with the formation of HFC-32. With concentrated reactants at high reaction temperatures, there was an increase in the catalytic activity; however, unwanted tar, methane, and trifluoromethane (HFC-23) by-products are also produced. The use of catalyst suppresses the formation of these by-products. Considering the compositions of the products of the catalytic and noncatalytic reactions, we demonstrate that the use of the supported-metal catalysts and hydrogen flow suppresses tar formation and lowers the required reaction temperature.Photoacoustic beam profiling of pulsed lasers

Martín González, Guillermo Santiago, Verónica Slezak, Alejandro PeuriotPMID: 19947716 DOI: 10.1063/1.3246782

Abstract

We introduce a beam profiler of pulsed lasers based on the photoacoustic technique. The method assumes that the initial pressure distribution inside the acoustic cell follows the laser intensity pattern if absorbed energy relaxes rapidly. This initial pressure condition can be described as a superposition of acoustic modes of different amplitudes and phases. We analyze how to reconstruct the intensity profile of the laser beam from the recorded acoustic signals. Finally, we present preliminary results obtained with a frequency doubled Nd:YAG laser that excites NO(2)-CF(2)Cl(2) mixtures.Progranulin enhances neural progenitor cell proliferation through glycogen synthase kinase 3β phosphorylation

T Nedachi, T Kawai, T Matsuwaki, K Yamanouchi, M NishiharaPMID: 21540081 DOI: 10.1016/j.neuroscience.2011.04.037

Abstract

Progranulin (PGRN) is an estrogen-inducible growth factor thought to affect multiple processes in the CNS, including brain sexual differentiation, adult neurogenesis in the hippocampus, and development of neurodegenerative diseases. However, the precise physiological functions of PGRN in individual nerve cells are not fully understood. The aim of the present study was to enhance the understanding of PGRN function in the CNS by investigating the effects of PGRN on neural progenitor cells (NPCs). We found that significant amounts of endogenous PGRN were secreted from isolated NPCs in cultures. To assess the bioactivities of endogenous and exogenous PGRN, we studied NPCs derived from wild-type mice (WT-NPCs) and PGRN-deficient mice (KO-NPCs). We found that proliferation of KO-NPCs was significantly enhanced by PGRN treatment; however, PGRN treatment apparently did not affect proliferation of WT-NPCs perhaps because of the high levels of endogenous PGRN expression. NPC death and asymmetric cellular division of KO-NPCs and WT-NPCs, which results in production of neural stem cells, astrocytes, or oligodendrocytes, were not affected by PGRN treatment. We also investigated the signaling mechanism(s) that mediate PGRN-induced NPC proliferation and found that phosphorylation of serine 9 (S9) of glycogen synthase kinase 3-beta (GSK3β), which was dependent on phosphatidylinositol 3-kinase (PI3K) activity, was induced by PGRN treatment. In addition, a GSK3β-specific inhibitor enhanced NPC proliferation. Taken together, our observations indicate that PGRN enhanced NPC proliferation, at least in part, via inducing GSK3β phosphorylation.In vitro approaches to evaluate placental drug transport by using differentiating JEG-3 human choriocarcinoma cells

Kenji Ikeda, Naoki Utoguchi, Hidenobu Tsutsui, Satoko Yamaue, Manami Homemoto, Erina Nakao, Yumi Hukunaga, Kyohei Yamasaki, Michiaki Myotoku, Yoshihiko HirotaniPMID: 20955359 DOI: 10.1111/j.1742-7843.2010.00634.x

Abstract

Human choriocarcinoma cells have been used as models for studying transcellular drug transport through placental trophoblasts. However, these models allow the transport of low-molecular-weight drugs through intercellular gap junctions. This study aimed at investigating the differentiation patterns of JEG-3 choriocarcinoma cells under different culture conditions and establishing the appropriate model of in vitro syncytiotrophoblast drug transport. Paracellular permeability was estimated by measuring the transepithelial electrical resistance (TEER) across JEG-3 cell layers. The mRNA expression levels of non-expressed in choriocarcinoma clone 1 (NECC1) and breast cancer resistance protein (BCRP), and those of E-cadherin (ECAD) and cadherin-11 (CDH11), which are adherens junction-associated proteins related to fusogenic ability of syncytiotrophoblasts differentiated from cytotrophoblasts, protein expression levels were considered as the differentiation signals. The highest TEER values were obtained in the JEG-3 cells cultured in the Dulbecco's modified Eagle's medium (DMEM)/Ham's F-12 (1:1) mixed medium (CS-C(®) ; Dainippon Sumitomo Pharma Co. Ltd., Osaka, Japan). By comparing the TEER values and the differentiation signals, the authors identified at least five JEG-3 cell-differentiation patterns. The differentiation pattern of JEG-3 cultured in CS-C resembled the syncytiotrophoblast-like differentiation signal characterizations in vivo. In conclusion, the syncytiotrophoblast-like models of differentiating JEG-3 cells cultured in CS-C might be appropriate for evaluating drug transport across the placental trophoblast.Chlorine-catalyzed ozone destruction: Cl atom production from ClOOCl photolysis

David M Wilmouth, Thomas F Hanisco, Richard M Stimpfle, James G AndersonPMID: 19852447 DOI: 10.1021/jp9053204

Abstract

Recent laboratory measurements of the absorption cross sections of the ClO dimer, ClOOCl, have called into question the validity of the mechanism that describes the catalytic removal of ozone by chlorine. Here we describe direct measurements of the rate-determining step of that mechanism, the production of Cl atoms from the photolysis of ClOOCl, under laboratory conditions similar to those in the stratosphere. ClOOCl is formed in a cold-temperature flowing system, with production initiated by a microwave discharge of Cl(2) or photolysis of CF(2)Cl(2). Excimer lasers operating at 248, 308, and 352 nm photodissociate ClOOCl, and the Cl atoms produced are detected with time-resolved atomic resonance fluorescence. Cl(2), the primary contaminant, is measured directly for the first time in a ClOOCl cross section experiment. We find the product of the quantum yield of the Cl atom production channel of ClOOCl photolysis and the ClOOCl absorption cross section, (phisigma)(ClOOCl) = 660 +/- 100 at 248 nm, 39.3 +/- 4.9 at 308 nm, and 8.6 +/- 1.2 at 352 nm (units of 10(-20) cm(2) molecule(-1)). The data set includes 468 total cross section measurements over a wide range of experimental conditions, significantly reducing the possibility of a systematic error impacting the results. These new measurements demonstrate that long-wavelength photons (lambda = 352 nm) are absorbed by ClOOCl directly, producing Cl atoms with a probability commensurate with the observed rate of ozone destruction in the atmosphere.A novel mechanism causing bradycardia during right lung pleurodesis

Stephen D Markewich, Ryan P Stanger, Warner J Lucas, Richard H Feins, Robert W Kyle, David A ZvaraPMID: 19762774 DOI: 10.1213/ane.0b013e3181b3b5ae